1-(3-(Morpholinomethyl)-1,4-thiazepan-4-yl)-3-phenylpropan-1-one
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Overview
Description
1-(3-(Morpholinomethyl)-1,4-thiazepan-4-yl)-3-phenylpropan-1-one is a complex organic compound that features a morpholine ring, a thiazepane ring, and a phenylpropanone moiety
Mechanism of Action
In general, the mode of action of a compound involves its interaction with specific biological targets, such as proteins or enzymes, leading to changes in the function of these targets . The affected biochemical pathways would depend on the specific targets of the compound, and could involve a wide range of biological processes.
Pharmacokinetics refers to how the compound is absorbed, distributed, metabolized, and excreted in the body. Factors that can influence this include the compound’s chemical properties, such as its solubility and stability, as well as physiological factors like the pH of the stomach and the presence of transport proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Morpholinomethyl)-1,4-thiazepan-4-yl)-3-phenylpropan-1-one typically involves a multi-step process. One common method starts with the Mannich reaction, which introduces the morpholinomethyl group. This is followed by a Michael addition to form the thiazepane ring.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the aforementioned synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-(3-(Morpholinomethyl)-1,4-thiazepan-4-yl)-3-phenylpropan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This can be employed to reduce ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Typical reagents include alkyl halides and nucleophiles such as amines or thiols.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure may allow it to interact with specific biological targets, making it useful in biochemical studies.
Medicine: Due to its potential biological activity, it could be investigated as a lead compound for the development of new drugs.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions
Comparison with Similar Compounds
Morpholine derivatives: These compounds share the morpholine ring and have been studied for their diverse biological activities.
Thiazepane derivatives: These compounds contain the thiazepane ring and are known for their potential therapeutic applications.
Phenylpropanone derivatives: These compounds include the phenylpropanone moiety and are often used in the synthesis of pharmaceuticals
Uniqueness: 1-(3-(Morpholinomethyl)-1,4-thiazepan-4-yl)-3-phenylpropan-1-one is unique due to the combination of these three distinct moieties in a single molecule. This unique structure may confer specific biological activities that are not observed in other similar compounds .
Properties
IUPAC Name |
1-[3-(morpholin-4-ylmethyl)-1,4-thiazepan-4-yl]-3-phenylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2S/c22-19(8-7-17-5-2-1-3-6-17)21-9-4-14-24-16-18(21)15-20-10-12-23-13-11-20/h1-3,5-6,18H,4,7-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRZGXJIULCIRLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CSC1)CN2CCOCC2)C(=O)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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